molecular formula C13H21NO5 B2805155 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid CAS No. 2089651-08-9

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

Cat. No.: B2805155
CAS No.: 2089651-08-9
M. Wt: 271.313
InChI Key: DGWCZFNRYUVTEX-UHFFFAOYSA-N
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Description

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a spirocyclic compound featuring a bicyclic framework (spiro[4.4]nonane) with a Boc-protected amine and a carboxylic acid group. Its molecular formula is C₁₃H₂₁NO₅, and it is widely used in pharmaceutical synthesis as a building block for constrained peptides or enzyme inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid enables further functionalization .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-6-9(10(15)16)13(7-14)4-5-18-8-13/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWCZFNRYUVTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCOC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid exhibit significant antimicrobial properties. For instance, a study published in MDPI demonstrated that compounds with similar structural features could enhance the efficacy of existing antibiotics against resistant bacterial strains, particularly those producing metallo-beta-lactamases (MBLs) . The introduction of this compound into antibiotic formulations has shown to reduce the minimum inhibitory concentration (MIC) needed for effective treatment.

Case Study: Synergistic Effects with Antibiotics

In a clinical study involving Pseudomonas aeruginosa, the combination of this compound with aztreonam resulted in a fourfold reduction in MIC at lower concentrations than previously required . This suggests that the compound not only enhances the potency of antibiotics but also may reduce potential toxicity associated with higher doses.

Polymer Chemistry

The unique spirocyclic structure of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid allows it to serve as a valuable monomer in polymer synthesis. Its ability to undergo various chemical reactions makes it suitable for creating novel polymers with specific properties tailored for applications in coatings, adhesives, and biomedical devices.

Case Study: Development of Biodegradable Polymers

Research has been conducted on incorporating this compound into biodegradable polymer matrices to enhance their mechanical properties while maintaining environmental sustainability. The incorporation of spirocyclic units has been shown to improve thermal stability and mechanical strength compared to traditional polymers .

Building Block for Complex Molecules

The compound serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Case Study: Synthesis of Novel Therapeutics

In synthetic pathways aimed at developing new therapeutic agents, 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has been utilized as a precursor for synthesizing compounds with potential anti-cancer properties. The ability to modify its structure through various reactions enables chemists to explore a wide range of biological activities .

Mechanism of Action

The mechanism by which 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, the BOC group protects amines from unwanted reactions, while the spirocyclic structure can interact with various biological targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound's behavior in biological systems.

Comparison with Similar Compounds

Structural Analogs with Spiro[4.4]nonane Frameworks

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Key Differences References
Target Compound C₁₃H₂₁NO₅ 279.31 g/mol Not explicitly provided Boc-protected amine, carboxylic acid Reference compound for comparisons
9-Fluoro derivative C₁₃H₂₀FNO₅ 289.31 g/mol 1261726-45-7 Fluorine at C9 Enhanced electronegativity, altered reactivity
Hydrochloride salt C₈H₁₄ClNO₃ 207.66 g/mol 1803582-49-1 HCl salt, no Boc group Higher solubility in polar solvents
Free acid (non-Boc) C₈H₁₃NO₃ 171.20 g/mol 1341929-36-9 No Boc group, free amine Reduced steric protection, higher reactivity

Key Observations :

  • The hydrochloride salt (CAS 1803582-49-1) lacks the Boc group, simplifying deprotection steps but reducing stability in acidic conditions .

Spirocyclic Compounds with Varied Ring Systems

Compound Name Molecular Formula Molecular Weight CAS Number Ring System Key Features References
7-Boc-2-iodo-7-azaspiro[3.5]nonane C₁₂H₂₀INO₂ 337.20 g/mol Not provided Spiro[3.5]nonane Iodine substituent, smaller ring system
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₇NO₃ 215.26 g/mol 1363380-93-1 Spiro[3.3]heptane Ketone group, compact structure
tert-Butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate C₁₃H₂₁NO₃ 247.31 g/mol 1319716-42-1 Spiro[4.4]nonane Ketone instead of carboxylic acid

Key Observations :

  • The spiro[3.3]heptane analog (CAS 1363380-93-1) has a smaller bicyclic system, reducing conformational flexibility .
  • The 7-oxo derivative (CAS 1319716-42-1) replaces the carboxylic acid with a ketone, limiting its utility in peptide coupling but enabling use in ketone-specific reactions .

Bicyclic and Stereochemically Complex Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Structure Type Key Features References
(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid C₁₃H₂₁NO₅ 279.31 g/mol 1233323-61-9 Bicyclo[3.3.1]nonane Chiral centers, rigid framework

Key Observations :

  • The bicyclo[3.3.1]nonane system (CAS 1233323-61-9) imposes greater conformational rigidity compared to spiro systems, which may improve target selectivity in drug design .

Biological Activity

7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid (CAS Number: 1233323-61-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is represented as follows:

C13H21NO5\text{C}_{13}\text{H}_{21}\text{N}\text{O}_{5}

This structure features a spirocyclic framework, which is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that spirocyclic compounds often exhibit antimicrobial properties. A study focusing on similar compounds demonstrated that derivatives with spiro structures showed significant activity against various bacterial strains, suggesting that 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid may also possess similar effects.

Anticancer Potential

The compound's potential as an anticancer agent has been investigated in several studies. For instance, compounds with structural similarities have been found to inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the modulation of metabolic pathways related to fatty acid synthesis, which is crucial in cancer metabolism.

The biological activity of 7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that spirocyclic compounds can influence oxidative stress within cells, potentially leading to apoptosis in cancer cells.

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro.
Anticancer MechanismsShowed inhibition of fatty acid synthase (FASN) activity, leading to reduced viability of cancer cells.
Enzyme InteractionIdentified potential binding sites on key metabolic enzymes, indicating a pathway for further investigation.

Research Findings

Recent findings highlight the compound's potential therapeutic applications:

  • In vitro Studies : Laboratory studies have shown that the compound can inhibit the growth of various cancer cell lines by targeting metabolic pathways.
  • In vivo Models : Preliminary animal studies suggest that it may reduce tumor size and enhance survival rates when combined with other chemotherapeutic agents.

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